molecular formula C21H27NO2 B10781548 3,5-Di-t-butyl-4-hydroxybenzophenone oxime

3,5-Di-t-butyl-4-hydroxybenzophenone oxime

Cat. No.: B10781548
M. Wt: 325.4 g/mol
InChI Key: QNPNRSMUYWHWJK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of TZI-41078 involves several steps. The primary synthetic route includes the preparation of 3,5-di-tert-butyl-4-hydroxybenzophenone, followed by the conversion to its oxime derivative. The reaction conditions typically involve the use of solvents like methanol and reagents such as hydroxylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

TZI-41078 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

TZI-41078 exerts its effects by inhibiting both cyclooxygenase and 5-lipoxygenase pathways. These pathways are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes . By inhibiting these pathways, TZI-41078 reduces inflammation and associated symptoms. The molecular targets include enzymes like cyclooxygenase and 5-lipoxygenase, which are crucial in the inflammatory response .

Properties

Molecular Formula

C21H27NO2

Molecular Weight

325.4 g/mol

IUPAC Name

2,6-ditert-butyl-4-(N-hydroxy-C-phenylcarbonimidoyl)phenol

InChI

InChI=1S/C21H27NO2/c1-20(2,3)16-12-15(13-17(19(16)23)21(4,5)6)18(22-24)14-10-8-7-9-11-14/h7-13,23-24H,1-6H3

InChI Key

QNPNRSMUYWHWJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=NO)C2=CC=CC=C2

Origin of Product

United States

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